1,4-Bis(1-adamantyl)piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(1-adamantyl)piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with two adamantyl groups at the 1 and 4 positions, and it is commonly used in research settings The adamantyl groups are derived from adamantane, a bulky and rigid hydrocarbon structure, which imparts unique properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1-adamantyl)piperazine dihydrochloride typically involves the reaction of adamantylamine with piperazine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(1-adamantyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantyl groups can lead to the formation of adamantanone derivatives, while substitution reactions can yield various substituted piperazine compounds.
Scientific Research Applications
1,4-Bis(1-adamantyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1,4-Bis(1-adamantyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The adamantyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-adamantyl)piperazine: A similar compound with one adamantyl group attached to the piperazine ring.
1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate: Another adamantyl-substituted compound with a different heterocyclic core.
1,4-Bis[alpha-(4-chlorophenyl)benzyl]piperazine dihydrochloride: A piperazine derivative with different substituents.
Uniqueness
1,4-Bis(1-adamantyl)piperazine dihydrochloride is unique due to the presence of two adamantyl groups, which impart distinct steric and electronic properties. These properties can enhance the compound’s stability, binding affinity, and selectivity in various applications, making it a valuable tool in scientific research.
Properties
CAS No. |
62936-28-1 |
---|---|
Molecular Formula |
C24H40Cl2N2 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1,4-bis(1-adamantyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C24H38N2.2ClH/c1-2-26(24-14-20-8-21(15-24)10-22(9-20)16-24)4-3-25(1)23-11-17-5-18(12-23)7-19(6-17)13-23;;/h17-22H,1-16H2;2*1H |
InChI Key |
RPAQSIHNHCGLHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.